![molecular formula C8H5FN2S B2675606 4-(3-Fluorophenyl)-1,2,3-thiadiazole CAS No. 2237988-93-9](/img/structure/B2675606.png)
4-(3-Fluorophenyl)-1,2,3-thiadiazole
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Overview
Description
Compounds with fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine. Fluorine can enhance the bioavailability of a drug, increase its metabolic stability, and improve its binding affinity to a target protein .
Synthesis Analysis
The synthesis of fluorophenyl-containing compounds often involves the use of fluorinating agents or the substitution of a halogen atom with a fluorine atom . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Fluorophenyl groups can participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be influenced by the presence of a fluorophenyl group .Scientific Research Applications
Antiviral and Anticancer Applications
4-(3-Fluorophenyl)-1,2,3-thiadiazole and its derivatives demonstrate significant antiviral and anticancer properties. For instance, some 4-methyl-1,2,3-thiadiazoles, which are structurally similar and contain a 3-fluoro-4-methylphenyl substructure, have shown notable anti-tobacco mosaic virus (TMV) activity, surpassing even ribavirin in some cases (Fu Yi-feng & Y. Morzherin, 2010). Additionally, certain 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit strong cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents (S. Karki et al., 2011).
Structural and Molecular Studies
Studies on structural analogs, like 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, provide insights into their crystal structures and potential as cytotoxic agents. These compounds have been characterized using various spectroscopic methods and X-ray powder diffraction (Gülsüm Gündoğdu et al., 2017). Additionally, 2-amino-1,3,4-thiadiazole based compounds, including those with a 4-fluorophenyl group, have shown anticancer activity, particularly against tumors of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma (W. Rzeski et al., 2007).
Antituberculosis Activity
Some 1,3,4-thiadiazole derivatives, including those with a 4-fluorophenyl component, have been investigated for their antituberculosis activity. Compounds like 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole have exhibited significant inhibitory activity against Mycobacterium tuberculosis (E. E. Oruç et al., 2004).
Spectroscopic Investigations
Spectroscopic studies on 1,3,4-thiadiazole derivatives, including those with 4-fluorophenyl groups, have provided insights into their fluorescence properties and potential applications in biological and molecular medicine (Iwona Budziak et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJKCUCGZVNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3-thiadiazole |
Citations
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